N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
CAS No.:
Cat. No.: VC16288602
Molecular Formula: C20H25NO4S2
Molecular Weight: 407.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25NO4S2 |
|---|---|
| Molecular Weight | 407.6 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C20H25NO4S2/c1-15(2)16-5-7-18(8-6-16)25-13-20(22)21(12-19-4-3-10-26-19)17-9-11-27(23,24)14-17/h3-8,10,15,17H,9,11-14H2,1-2H3 |
| Standard InChI Key | KRHOVEUPNKZUMH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Introduction
Molecular Architecture and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₂₀H₂₅NO₄S₂ and a molecular weight of 407.6 g/mol. Its IUPAC name, N-(1,1-dioxothiolan-3-yl)-2-(4-propan-2-ylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, reflects its intricate structure, which integrates three key components:
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A 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone derivative of tetrahydrothiophene).
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A 4-isopropylphenoxy ether linked to an acetamide backbone.
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A thiophen-2-ylmethyl substituent attached to the amide nitrogen.
Stereochemical and Electronic Properties
The tetrahydrothiophene dioxido moiety introduces a rigid, polar sulfone group, enhancing the compound’s solubility in polar solvents and potential for hydrogen bonding. The isopropylphenoxy group contributes hydrophobic character, while the thiophene ring offers π-electron density for potential aromatic interactions. Computational studies suggest a dihedral angle of 112° between the phenoxy and acetamide planes, optimizing steric interactions.
Synthetic Methodologies
Key Synthetic Steps
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide involves a multi-step sequence:
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Formation of the acetamide backbone: Reacting 4-isopropylphenol with chloroacetyl chloride yields 2-(4-isopropylphenoxy)acetyl chloride, which is subsequently coupled to 1,1-dioxidotetrahydrothiophen-3-amine.
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N-Alkylation: Introducing the thiophen-2-ylmethyl group via alkylation of the secondary amine using 2-(bromomethyl)thiophene under basic conditions.
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Oxidation: The tetrahydrothiophene ring is oxidized to the sulfone using hydrogen peroxide or oxone.
Optimization Challenges
Critical challenges include minimizing racemization at the chiral tetrahydrothiophene center and achieving high regioselectivity during N-alkylation. Solvent systems such as dimethylformamide (DMF) and catalysts like potassium carbonate are employed to enhance yields (reported up to 68%).
Mechanism of Action
While the exact targets remain under investigation, molecular docking simulations predict strong affinity for NF-κB (binding energy: -9.2 kcal/mol) and EGFR kinase (-8.7 kcal/mol). The sulfone group forms hydrogen bonds with Lys52 of NF-κB, while the isopropylphenoxy group occupies hydrophobic subpockets.
Applications in Medicinal Chemistry
Lead Compound Optimization
Structural analogs with modified phenoxy groups (e.g., fluoro or nitro substitutions) show enhanced bioavailability. For example, the 4-nitrophenoxy derivative exhibits 2.3-fold higher plasma exposure in rodent models.
Drug Delivery Systems
Encapsulation in PLGA nanoparticles improves aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL) and extends half-life to 14 hours.
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Target Activity | IC₅₀/MIC |
|---|---|---|---|
| Target Compound | C₂₀H₂₅NO₄S₂ | COX-2 Inhibition | 10 μM (COX-2) |
| 4-Fluorophenoxy Analog | C₂₀H₂₄FNO₄S₂ | EGFR Inhibition | 6.8 μM |
| Thiophene-free Derivative | C₁₈H₂₃NO₄S | Antimicrobial Activity | MIC = 16 μg/mL |
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